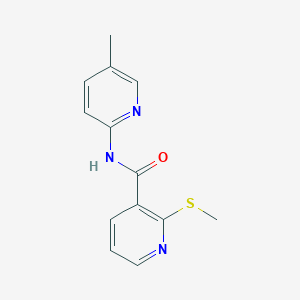![molecular formula C8H7BrFNO3S B13349745 3-[(Bromoacetyl)amino]benzenesulfonyl fluoride CAS No. 658-95-7](/img/structure/B13349745.png)
3-[(Bromoacetyl)amino]benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both bromoacetamido and sulfonyl fluoride groups in the molecule provides it with distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride typically involves the reaction of 2-bromoacetamide with benzene-1-sulfonyl fluoride. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction can be represented as follows:
2-Bromoacetamide+Benzene-1-sulfonyl fluoride→3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride
Industrial Production Methods
Industrial production methods for sulfonyl fluorides often involve the use of sulfonates or sulfonic acids as starting materials. A common method includes the chlorine-fluorine exchange reaction using aqueous potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) as the fluorinating agents . This method is advantageous due to its simplicity and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under basic conditions, leading to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Basic conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly employed.
Major Products
Nucleophilic Substitution: The major products are sulfonamide or sulfonate derivatives, depending on the nucleophile used.
Hydrolysis: The major product is the corresponding sulfonic acid.
Applications De Recherche Scientifique
3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Mécanisme D'action
The mechanism of action of 3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride involves the formation of a covalent bond with the active site of target enzymes. The sulfonyl fluoride group reacts with nucleophilic residues such as serine or cysteine in the enzyme’s active site, leading to irreversible inhibition. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorosulfonylbenzenesulfonyl Fluoride: Similar in structure but contains a chlorine atom instead of a bromine atom.
4-(Bromomethyl)benzenesulfonyl Fluoride: Contains a bromomethyl group instead of a bromoacetamido group.
Uniqueness
3-(2-Bromoacetamido)benzene-1-sulfonyl fluoride is unique due to the presence of both bromoacetamido and sulfonyl fluoride groups, which provide it with distinctive reactivity and stability. This makes it particularly valuable in applications requiring selective and irreversible enzyme inhibition.
Propriétés
Numéro CAS |
658-95-7 |
|---|---|
Formule moléculaire |
C8H7BrFNO3S |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
3-[(2-bromoacetyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7BrFNO3S/c9-5-8(12)11-6-2-1-3-7(4-6)15(10,13)14/h1-4H,5H2,(H,11,12) |
Clé InChI |
RFEGYTOEGTVYBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)F)NC(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Bromo-4-oxo-4H-cyclopenta[b]thiophen-6(5H)-ylidene)malononitrile](/img/structure/B13349667.png)
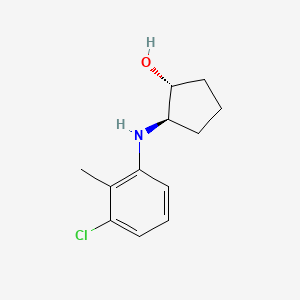
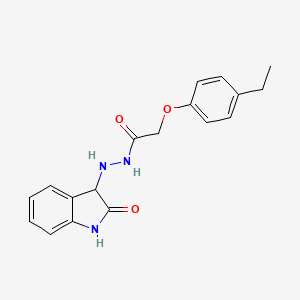

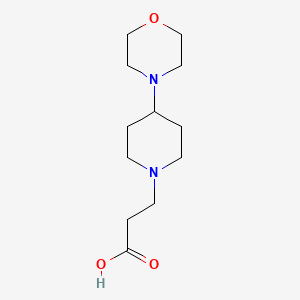
![tert-Butyl 9-oxo-8-azabicyclo[5.2.0]nonane-8-carboxylate](/img/structure/B13349685.png)


![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349700.png)
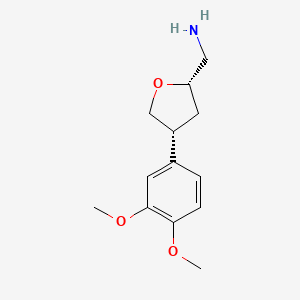

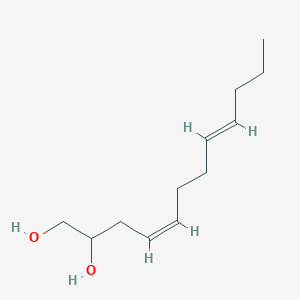
![5-(2-(Benzyloxy)phenyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B13349718.png)
